

Application Notes and Protocols for TC-2153 in Cognitive Improvement Studies

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Compound of Interest

Compound Name: TC-2153

Cat. No.: B611235

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These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing **TC-2153** in cognitive improvement studies. The information is based on foundational research into this selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).

Introduction

TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel and specific inhibitor of the protein tyrosine phosphatase STEP.^{[1][2]} Elevated STEP activity is implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.^{[1][2][3]} STEP negatively regulates synaptic strengthening by dephosphorylating key signaling proteins, such as the NMDA receptor subunit GluN2B and the kinase ERK1/2.^{[1][4]} By inhibiting STEP, **TC-2153** enhances the phosphorylation of these substrates, thereby reversing synaptic deficits and improving cognitive function in preclinical models.^{[1][2]}

Mechanism of Action

TC-2153 acts as a potent and selective inhibitor of STEP, with a reported IC₅₀ of 24.6 nM.^{[1][2]} It forms a reversible covalent bond with the catalytic cysteine residue within the STEP active site.^{[1][2]} This inhibition leads to an increase in the tyrosine phosphorylation of STEP

substrates, which are crucial for synaptic plasticity and memory formation.^{[1][2]} The primary targets of STEP that are affected by **TC-2153** include:

- GluN2B: A subunit of the NMDA receptor, critical for synaptic plasticity.
- ERK1/2: A key kinase in signaling pathways for learning and memory.
- Pyk2: A tyrosine kinase involved in synaptic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **TC-2153**.

Table 1: In Vitro Efficacy and Toxicity of **TC-2153**

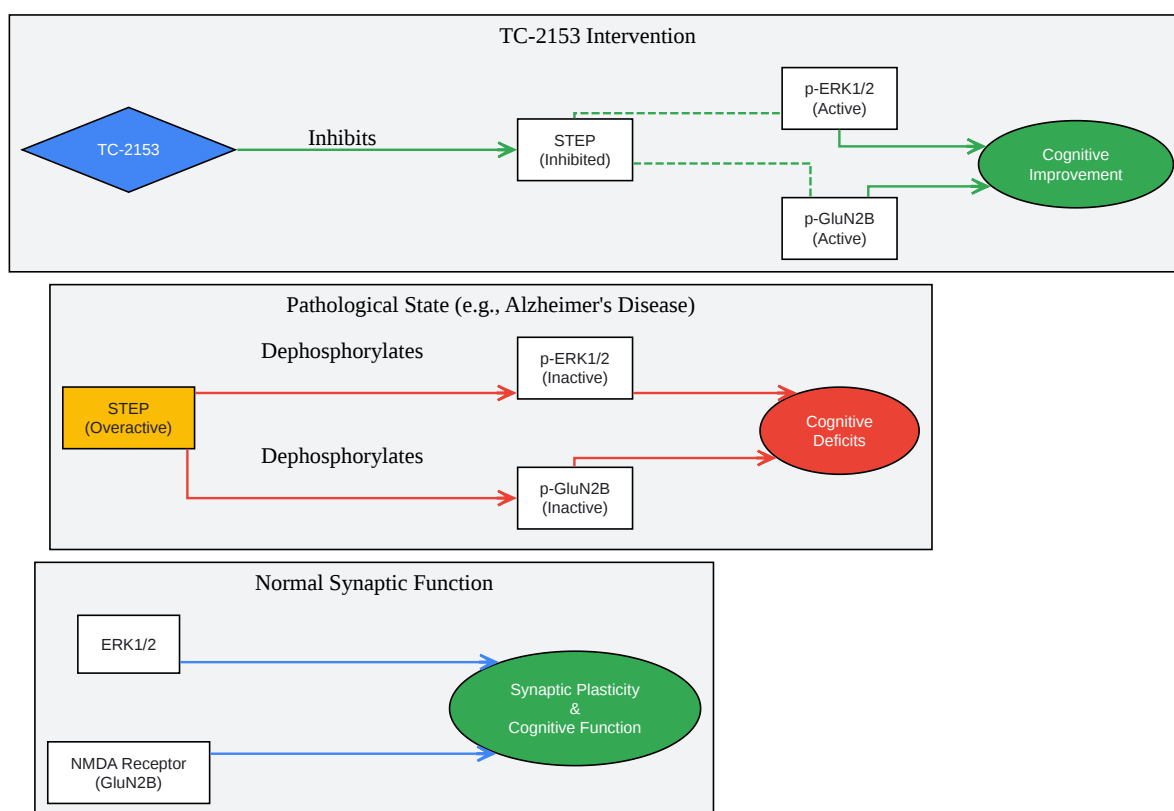
Parameter	Value	Cell Type/Assay Condition	Reference
IC50 vs. STEP	24.6 nM	In vitro phosphatase assay	^{[1][2]}
Effective Concentration	0.05 - 10 µM	Increased phosphorylation of STEP substrates in cortical neuronal cultures	^[1]
Cytotoxicity (LDH release)	No significant effect up to 100 µM	Cortical neuronal cultures (up to 48h)	^[1]

Table 2: In Vivo Dosage and Administration for Cognitive Improvement in Animal Models

Animal Model	Dosage	Administration Route	Frequency	Key Findings	Reference
3xTg-AD Mice (6 & 12 months old)	10 mg/kg	Intraperitoneal (i.p.)	Single dose	Reversed cognitive deficits in Y-maze and Novel Object Recognition tasks.	[1]
Aged Sprague-Dawley Rats (20-22 months old)	10 mg/kg	Not specified	Not specified	Improved performance in the delayed alternation T-maze memory task.	[5]

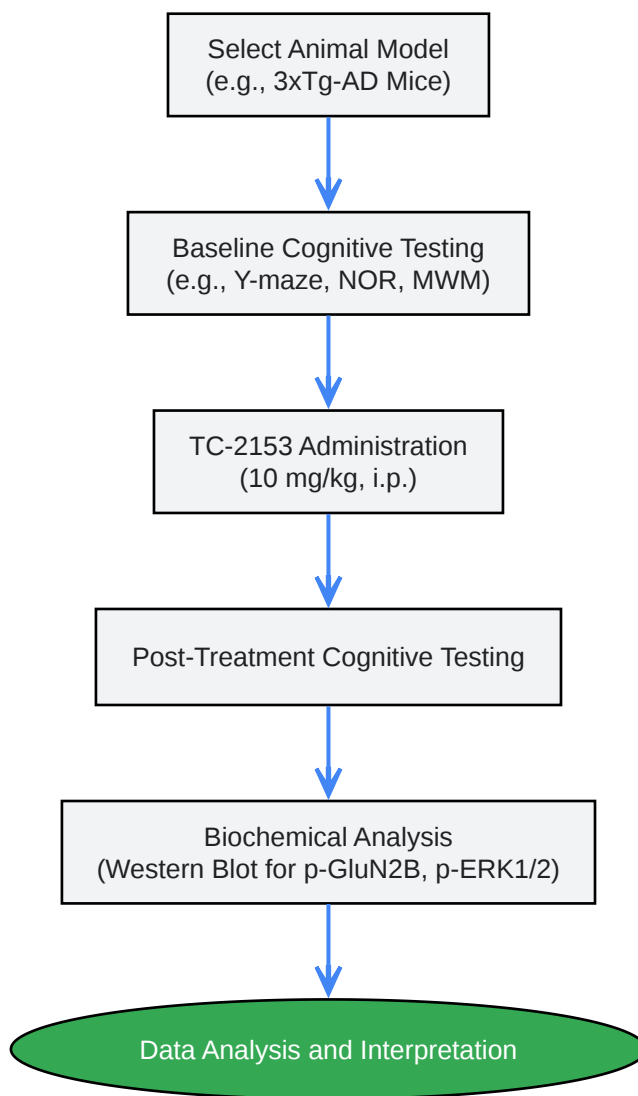
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **TC-2153** and a typical experimental workflow for its evaluation in preclinical cognitive studies.



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Caption: STEP Signaling Pathway and **TC-2153** Mechanism of Action.



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